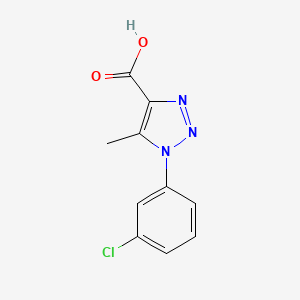
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid
Übersicht
Beschreibung
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is a compound with the molecular formula C12H8O6 . It is a divalent linker used in the construction of organic frameworks . This compound has strong dispersive interactions and high concentrations of cations .
Molecular Structure Analysis
The molecular structure of 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is characterized by its IUPAC name 1,5-dihydroxy-2,6-naphthalenedicarboxylic acid . Its InChI code is 1S/C12H8O6/c13-9-5-1-3-7 (11 (15)16)10 (14)6 (5)2-4-8 (9)12 (17)18/h1-4,13-14H, (H,15,16) (H,17,18) .Chemical Reactions Analysis
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has been shown to form coordination polymers with Zn, Ni, Al, and Fe +3 . It also has an electron-donating property that adsorbs well to electron-deficient sites .Physical And Chemical Properties Analysis
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has a molecular weight of 248.19 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 248.03208797 g/mol .Wissenschaftliche Forschungsanwendungen
Thermal Stability in Coordination Polymers
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid forms coordination polymers with various metals like Zn, Ni, Al, and Fe+3, displaying significant thermal stability. For example, polymers formed with Zn show higher thermal stability compared to those with Fe and Ni. These findings suggest its potential application in materials science, particularly in the design of thermally stable polymers (Tomic, 1965).
Application in Poly(ester-imide) Synthesis
This compound is utilized in the synthesis of new dicarboxylic acids which are further polycondensed to form poly(ester-imide)s. These materials exhibit ordered layer structures and are significant in the development of polymers with special physical properties (Abajo et al., 1997).
Use in Photosetting Cholesteric Polyesters
1,5-Dihydroxynaphthalene derivatives are incorporated in the synthesis of photosetting cholesteric polyesters. These polyesters exhibit unique textures and photochemical behaviors, highlighting their potential in advanced material applications like optoelectronics or responsive materials (Sapich et al., 1998).
Role in LC-Polyimides and Poly(ester-imide) Synthesis
The compound is key in preparing dicarboxylic acids used in synthesizing liquid-crystalline polyimides and poly(ester-imide)s. These polymers, characterized by high crystallinity and specific physical properties, are essential in the development of high-performance materials (Kricheldorf et al., 1993).
Photoluminescent Aluminum Complexes
1,5-Dihydroxynaphthalene is used in enzymatic polymerization to produce photoluminescent aluminum complexes. These complexes have potential applications in the field of photonics, especially in the development of new luminescent materials (Yamaguchi & Yamamoto, 2004).
Zukünftige Richtungen
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has potential applications in the construction of organic frameworks due to its strong dispersive interactions and high concentrations of cations . Its use in the formation of coordination polymers with various metal ions suggests potential applications in materials science .
Wirkmechanismus
Target of Action
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is a divalent linker that is used in the construction of organic frameworks . It has been shown to have strong dispersive interactions and high concentrations of cations . It also has an electron-donating property that adsorbs well to electron-deficient sites .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It forms strong dispersive interactions with its targets, which are typically electron-deficient sites . This interaction results in the formation of organic frameworks .
Biochemical Pathways
It is known that the compound plays a role in the construction of organic frameworks , which can have various downstream effects depending on the specific framework and its function.
Pharmacokinetics
Given its molecular weight of 24819 , it is likely that the compound has good bioavailability
Result of Action
The primary result of the action of 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is the formation of organic frameworks . These frameworks can have various molecular and cellular effects, depending on their specific structure and function.
Action Environment
Eigenschaften
IUPAC Name |
1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-5-1-3-7(11(15)16)10(14)6(5)2-4-8(9)12(17)18/h1-4,13-14H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUDMFCCNVDITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296403 | |
| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid | |
CAS RN |
25543-68-4 | |
| Record name | NSC109127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid influence the thermal stability of the resulting coordination polymers?
A: 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid acts as a ligand, forming coordination polymers with various metal ions. The molecule's structure, featuring both carboxylic acid and hydroxyl groups, allows for multiple coordination sites with metal ions. Research has shown that the specific metal ion significantly impacts the polymer's thermal stability [, ]. For instance, polymers formed with Zn or Th demonstrate higher thermal stability compared to those formed with metals prone to changes in ionic valency, such as Fe or Ni []. This difference arises from the nature of the coordination bonds formed. Stronger, more stable coordination bonds contribute to a higher decomposition temperature for the resulting polymer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)











